N-[(4-fluorobenzyl)carbamothioyl]benzamide
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Overview
Description
N-[(4-fluorobenzyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorobenzyl group attached to a carbamothioyl moiety, which is further linked to a benzamide structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorobenzyl)carbamothioyl]benzamide typically involves the reaction of 4-fluorobenzylamine with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-fluorobenzylamine in an appropriate solvent such as dichloromethane.
Step 2: Add benzoyl isothiocyanate to the solution while maintaining the temperature at around 0-5°C.
Step 3: Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature.
Step 4: Purify the resulting product using column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorobenzyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-[(4-fluorobenzyl)carbamothioyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-[(4-fluorobenzyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- N-[(bis(dimethylamino)methylene)carbamothioyl]benzamide
- N-[(2-hydroxyethyl)carbamothioyl]benzamide
Uniqueness
N-[(4-fluorobenzyl)carbamothioyl]benzamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methylcarbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-13-8-6-11(7-9-13)10-17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHCTEXADJZNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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